molecular formula C26H29ClN4O5S B11498662 Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate

Cat. No.: B11498662
M. Wt: 545.1 g/mol
InChI Key: QNAWKDMESFYORO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a morpholine ring, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This step involves the reaction of a chlorophenylamine with an oxoethyl compound under specific conditions to form the imidazolidinone ring.

    Introduction of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the chlorophenyl group, using reagents like sodium hydroxide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H29ClN4O5S

Molecular Weight

545.1 g/mol

IUPAC Name

ethyl 4-[4-[2-(4-chloroanilino)-2-oxoethyl]-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-1-yl]benzoate

InChI

InChI=1S/C26H29ClN4O5S/c1-2-36-25(34)18-3-9-21(10-4-18)31-24(33)22(17-23(32)28-20-7-5-19(27)6-8-20)30(26(31)37)12-11-29-13-15-35-16-14-29/h3-10,22H,2,11-17H2,1H3,(H,28,32)

InChI Key

QNAWKDMESFYORO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCN3CCOCC3)CC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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